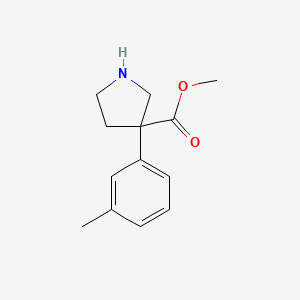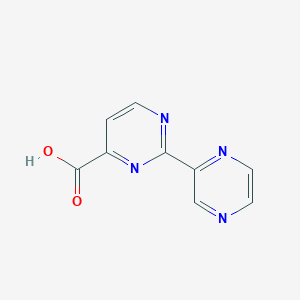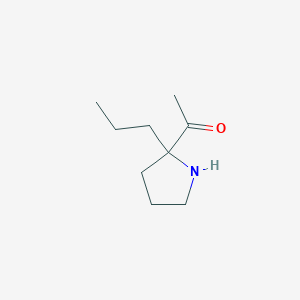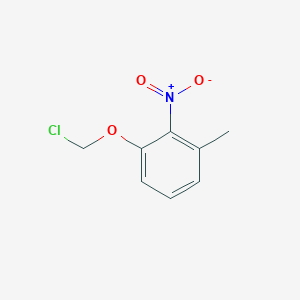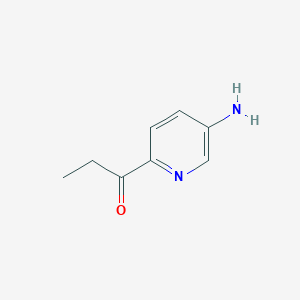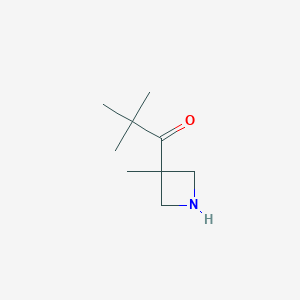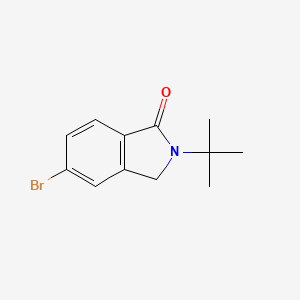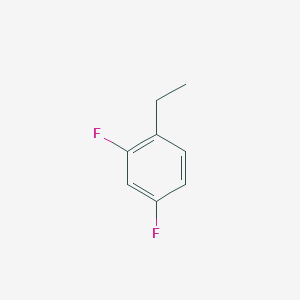
1-Ethyl-2,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,4-difluorobenzene is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions, and an ethyl group is attached at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the fluorination of 1-ethylbenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of 1-ethylbenzene in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent fluorination. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethyl and fluorine substituents influence the reactivity and orientation of the reaction.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form ethylbenzene derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include 2,4-difluorobenzoic acid.
Nucleophilic Substitution: Products include compounds where fluorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
1-Ethyl-2,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-ethyl-2,4-difluorobenzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the ethyl group activates the benzene ring towards electrophilic attack, while the fluorine atoms influence the orientation and reactivity of the reaction. The molecular targets and pathways involved vary depending on the specific reaction or application being studied.
Comparaison Avec Des Composés Similaires
1-Ethyl-2,4-difluorobenzene can be compared with other fluorinated benzene derivatives, such as:
- 1-Ethyl-2-fluorobenzene
- 1-Ethyl-4-fluorobenzene
- 1-Ethyl-2,6-difluorobenzene
Uniqueness: The presence of two fluorine atoms at the 2 and 4 positions, along with an ethyl group at the 1 position, gives this compound unique chemical properties. These include altered electronic distribution, increased stability, and specific reactivity patterns compared to other fluorinated benzene derivatives.
Propriétés
Formule moléculaire |
C8H8F2 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-ethyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H8F2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |
Clé InChI |
GGLWSLBFZLEDEF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


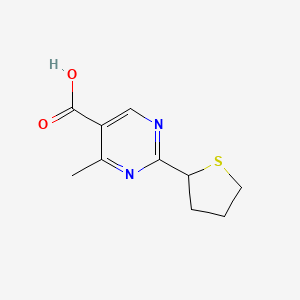
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)

